is a chemical compound with the molecular formula C6H3BrClNO3 . It is a solid substance at room temperature and has a molecular weight of 252.45 .
The nitro group, NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
4-Bromo-2-chloro-6-nitrophenol is a chemical compound with the molecular formula and a molecular weight of approximately 252.45 g/mol. It is characterized by the presence of a bromine atom, a chlorine atom, and a nitro group attached to a phenolic structure. This compound is typically presented as a solid and is known for its distinct chemical properties, which make it significant in various applications, particularly in the field of organic chemistry and pharmaceuticals .
These reactions contribute to its utility in synthesizing more complex organic compounds .
Several synthesis methods for 4-bromo-2-chloro-6-nitrophenol have been documented:
These methods have been optimized for yield and purity, with reported yields exceeding 90% in some cases .
4-Bromo-2-chloro-6-nitrophenol finds applications in various fields:
The compound's unique structure allows for diverse applications across these domains .
Several compounds share structural similarities with 4-bromo-2-chloro-6-nitrophenol. Here are some notable examples:
Compound Name | CAS Number | Key Differences |
---|---|---|
2-Bromo-4-chloro-6-nitrophenol | 291871 | Different positioning of bromine and chlorine. |
4-Bromo-5-chloro-2-nitrophenol | 1016234 | Variation in the position of substituents. |
2-Bromo-3-fluoro-6-nitrophenol | 10397908 | Contains a fluorine atom instead of chlorine. |
4-Bromo-2-fluoro-5-nitrophenol | 66146312 | Fluorine substitution at different positions. |
The uniqueness of 4-bromo-2-chloro-6-nitrophenol lies in its specific combination of halogen substituents and the nitro group, which influences its reactivity and potential applications compared to these similar compounds .
Irritant